molecular formula C12H11NO5 B1363747 Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 39562-17-9

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No.: B1363747
CAS No.: 39562-17-9
M. Wt: 249.22 g/mol
InChI Key: LYUBYLJQOZIBQB-XFFZJAGNSA-N
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Description

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is an organic compound that belongs to the class of nitrobenzylidene derivatives It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a butanoate ester through a methylene bridge

Biochemical Analysis

Biochemical Properties

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazinecarboxylate enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of Schiff bases, which are known for their stability and reactivity in biochemical processes . These interactions can lead to the modulation of enzyme activity, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anticancer properties, affecting the proliferation of cancer cells by inducing apoptosis . Additionally, it can modulate gene expression by interacting with DNA and RNA, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of Schiff bases with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to DNA, causing changes in gene expression and cellular function . Furthermore, it has been observed to interact with various proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as anticancer activity . At higher doses, it can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrazinecarboxylate enzymes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic activity of cells, affecting various biochemical processes. Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be synthesized through the condensation reaction of 3-nitrobenzaldehyde and methyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Reduction: Methyl 2-(3-aminobenzylidene)-3-oxobutanoate.

    Oxidation: Methyl 2-(3-nitrosobenzylidene)-3-oxobutanoate or methyl 2-(3-hydroxylaminobenzylidene)-3-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be compared with other nitrobenzylidene derivatives, such as:

    Methyl 2-(4-nitrobenzylidene)-3-oxobutanoate: Similar structure but with the nitro group in the para position.

    Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate: Similar structure but with the nitro group in the ortho position.

    Methyl 2-(3-nitrobenzylidene)-3-oxopentanoate: Similar structure but with an additional carbon in the ester chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

39562-17-9

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-

InChI Key

LYUBYLJQOZIBQB-XFFZJAGNSA-N

SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 151 g (1.00 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate, 10 mL of glacial acetic acid, 4 mL of piperidine, and 400 mL of benzene was refluxed 2 hr during which time 21 mL of water was removed via a Dean-Stark trap. The dark yellow solution was cooled to ambient temperature and solidification occurred. Filtration followed by washing with ether afforded 180 g of product as a yellow solid. An additional 23 g product was obtained from the filtrate to yield a total of 203 g (82%) of product, m.p. 145°-146° C. (literature m.p., 158° C.; cf: Meyer, et al., Arzneim.Forsch/Drug Research, 31, 407 (1981)).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
product

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

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